molecular formula C24H22N4O4 B2789795 methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate CAS No. 921834-01-7

methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate

Cat. No.: B2789795
CAS No.: 921834-01-7
M. Wt: 430.464
InChI Key: KOZOFPYIONRTIQ-UHFFFAOYSA-N
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Description

Methyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[4,3-c]pyridine core, which is fused with a benzoate moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[4,3-c]pyridine ring system.

    Introduction of the phenyl and propyl groups: The phenyl and propyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Formation of the benzoate moiety: The benzoate group is introduced through esterification reactions, typically using methyl benzoate and appropriate catalysts.

    Final coupling: The final step involves coupling the pyrazolo[4,3-c]pyridine core with the benzoate moiety under specific reaction conditions to form the desired compound.

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Methyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups using suitable reagents and catalysts.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound is used in chemical biology research to investigate its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate can be compared with other similar compounds, such as:

    Pyrazolo[4,3-c]pyridine derivatives: These compounds share the same core structure and may have similar biological activities.

    Benzoate derivatives: Compounds with a benzoate moiety may have similar chemical properties and reactivity.

    Phenyl-substituted compounds: Compounds with a phenyl group may exhibit similar interactions with biological targets.

The uniqueness of methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

methyl 4-[(3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-3-13-27-14-19(22(29)25-17-11-9-16(10-12-17)24(31)32-2)21-20(15-27)23(30)28(26-21)18-7-5-4-6-8-18/h4-12,14-15H,3,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZOFPYIONRTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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